molecular formula C11H21BrO2 B1348773 Methyl 10-bromodecanoate CAS No. 26825-94-5

Methyl 10-bromodecanoate

Cat. No.: B1348773
CAS No.: 26825-94-5
M. Wt: 265.19 g/mol
InChI Key: SHCRSWJVWSAMKQ-UHFFFAOYSA-N
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Description

Methyl 10-bromodecanoate is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol . It is a brominated ester, specifically a methyl ester of 10-bromodecanoic acid. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-bromodecanoate can be synthesized through the esterification of 10-bromodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds as follows:

    Reactants: 10-bromodecanoic acid and methanol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification process.

The reaction can be represented by the following equation:

10-bromodecanoic acid+methanolsulfuric acidMethyl 10-bromodecanoate+water\text{10-bromodecanoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 10-bromodecanoic acid+methanolsulfuric acid​Methyl 10-bromodecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-bromodecanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form different substituted products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 10-bromodecanoic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic Substitution: Various substituted decanoates depending on the nucleophile used.

    Reduction: 10-bromodecanol.

    Hydrolysis: 10-bromodecanoic acid and methanol.

Scientific Research Applications

Methyl 10-bromodecanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.

    Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with specific biological activities.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 10-bromodecanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity through covalent modification.

Comparison with Similar Compounds

Methyl 10-bromodecanoate can be compared with other brominated esters and similar compounds:

    10-Bromodecanoic Acid: The parent acid of this compound, used in similar synthetic applications.

    11-Bromoundecanoic Acid: A longer-chain brominated acid with similar reactivity but different physical properties.

    6-Bromohexanoic Acid: A shorter-chain brominated acid with distinct reactivity and applications.

Uniqueness

This compound is unique due to its specific chain length and functional groups, making it suitable for particular synthetic and research applications. Its reactivity and versatility in various chemical reactions make it a valuable compound in organic chemistry.

Properties

IUPAC Name

methyl 10-bromodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRSWJVWSAMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339143
Record name Methyl 10-bromodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-94-5
Record name Decanoic acid, 10-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 10-bromodecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 10-bromodecanoate
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Synthesis routes and methods

Procedure details

A solution of 10-bromodecanoic acid (5 g) in methanol (60 ml) and concentrated sulphuric acid (3 drops) was refluxed for 20 hours.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 10-bromodecanoate in the synthesis of p-Nitrophenoxydecanoic acid?

A: this compound serves as a crucial intermediate in the synthesis of p-Nitrophenoxydecanoic acid. [] The synthesis involves a two-step process:

    Q2: How is the structure of this compound confirmed?

    A: While the provided research abstract does not explicitly mention the characterization of this compound, it states that the "characteristic of intermediates were analyzed by refractive index and UV IV spectrum." [] This suggests that these techniques, alongside potentially other methods like NMR or mass spectrometry, were likely employed to confirm the structure of this compound during the synthesis process.

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